(4-Ethyl-1,2-oxazol-3-yl)methanol
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Overview
Description
(4-Ethyl-1,2-oxazol-3-yl)methanol is a chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom in its ring structure
Mechanism of Action
Target of Action
Oxazole derivatives have been found to interact with various biological targets such as enzymes and receptors . The specific targets can vary depending on the substitution pattern in the oxazole derivatives .
Mode of Action
The interaction of oxazole derivatives with their targets often leads to changes in biological responses. For instance, some oxazole derivatives have shown antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Biochemical Pathways
Oxazole derivatives can affect various biochemical pathways. The specific pathways and their downstream effects would depend on the exact structure of the derivative and its biological targets .
Result of Action
The molecular and cellular effects of oxazole derivatives can vary widely, depending on their specific targets and modes of action. Some oxazole derivatives have shown inhibitory effects on certain types of cancer cells, microbes, and other disorders .
Biochemical Analysis
Cellular Effects
Oxazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Oxazole derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanism of (4-Ethyl-1,2-oxazol-3-yl)methanol remains to be determined.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyl-1,2-oxazol-3-yl)methanol typically involves the reaction of ethylamine with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazole ring. The final step involves the reduction of the oxazole derivative to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Ethyl-1,2-oxazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced to form the corresponding saturated heterocycle.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Formation of (4-Ethyl-1,2-oxazol-3-yl)aldehyde or (4-Ethyl-1,2-oxazol-3-yl)carboxylic acid.
Reduction: Formation of the corresponding saturated heterocycle.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Ethyl-1,2-oxazol-3-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (4-Ethyl-1,2-oxazol-3-yl)ethanol
- (4-Ethyl-1,2-oxazol-3-yl)propane
- (4-Ethyl-1,2-oxazol-3-yl)butane
Uniqueness
(4-Ethyl-1,2-oxazol-3-yl)methanol is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(4-ethyl-1,2-oxazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-5-4-9-7-6(5)3-8/h4,8H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQLHRGIWGCHCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CON=C1CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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